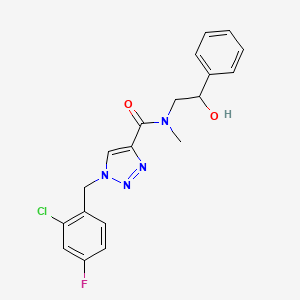![molecular formula C15H20FN3O2 B3858955 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea](/img/structure/B3858955.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea
Descripción general
Descripción
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been studied extensively for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. By inhibiting these kinases, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea disrupts signaling pathways that are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines such as IL-6 and TNF-α, which are involved in the inflammatory response. N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has also been shown to inhibit the activation of T cells, which play a role in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea is its specificity for certain protein kinases, which reduces the risk of off-target effects. However, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has a relatively short half-life, which can make it difficult to maintain therapeutic concentrations in vivo. Additionally, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea. One area of interest is the development of combination therapies that include N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea and other drugs that target different signaling pathways. Another area of interest is the development of more potent and selective inhibitors of BTK and other kinases targeted by N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea. Finally, further research is needed to determine the safety and efficacy of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea in humans, including clinical trials in patients with B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In particular, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea has been shown to be effective against B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propiedades
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-10(2)17-15(21)18-13-7-14(20)19(9-13)8-11-4-3-5-12(16)6-11/h3-6,10,13H,7-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJMWJTYYNBPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3858878.png)
![2-methyl-8-{[(E)-2-phenylvinyl]sulfonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3858882.png)
![N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3858886.png)
![4-({1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}methyl)morpholine](/img/structure/B3858889.png)

![6-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine-2,4-diamine](/img/structure/B3858901.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3858921.png)
![N-[(2S*,4R*,6S*)-2-(3-cyclohexyl-1H-pyrazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3858935.png)
![6-chloro-N,N-dimethyl-2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3858949.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B3858953.png)
![(3-endo)-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3858959.png)
![3'-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3858963.png)
![2-[1-isopropyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B3858974.png)